Citramalate

説明

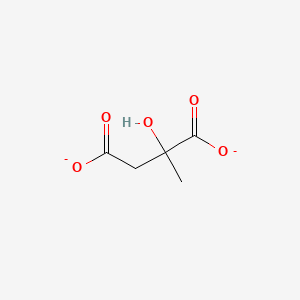

Structure

3D Structure

特性

分子式 |

C5H6O5-2 |

|---|---|

分子量 |

146.1 g/mol |

IUPAC名 |

2-hydroxy-2-methylbutanedioate |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |

InChIキー |

XFTRTWQBIOMVPK-UHFFFAOYSA-L |

SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

正規SMILES |

CC(CC(=O)[O-])(C(=O)[O-])O |

同義語 |

alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |

製品の起源 |

United States |

Biosynthesis of Citramalate

Citramalate Synthase (CimA)

The biosynthesis of this compound is primarily catalyzed by the enzyme this compound synthase, commonly designated as CimA. microbiologyresearch.orggoogle.com This enzyme facilitates the condensation of two key metabolic precursors, pyruvate (B1213749) and acetyl-coenzyme A (acetyl-CoA), to form this compound. nih.gov The reaction catalyzed by CimA is a critical step in several biosynthetic pathways, including the isoleucine biosynthesis pathway in certain microorganisms. nih.govasm.org

Enzymatic Reaction Mechanism

The formation of this compound by CimA involves a specific and stereoselective condensation reaction.

This compound synthase catalyzes the direct condensation of pyruvate and acetyl-CoA. nih.govasm.org This reaction involves the formation of a new carbon-carbon bond, resulting in the product this compound. nih.gov The enzyme exhibits high specificity for its substrates, pyruvate and acetyl-CoA. nih.gov For instance, the CimA from Methanococcus jannaschii has a Michaelis constant (Km) of 0.85 mM for pyruvate and 0.14 mM for acetyl-CoA. nih.govuga.edu The enzyme from Leptospira interrogans shows an even higher affinity for pyruvate with a Km of 0.04 mM. asm.org This enzyme is distinct from 2-isopropylmalate synthase, which can also condense acetyl-CoA and pyruvate, but with a much lower affinity for pyruvate. nih.gov

This compound synthases exhibit stereospecificity, producing a particular stereoisomer of this compound. The enzyme CimA from Methanococcus jannaschii and Leptospira interrogans specifically produces (R)-citramalate. nih.govasm.orgasm.org In contrast, other metabolic pathways can produce (S)-citramalate, such as the hydration of mesaconate in Clostridium tetanomorphum. nih.govasm.orgasm.org The stereospecificity of CimA is crucial for the subsequent steps in the metabolic pathways where this compound is an intermediate. asm.org For example, the isomerase that acts on this compound in M. jannaschii is specific for the (R)-isomer. asm.org

Condensation of Pyruvate and Acetyl-Coenzyme A (Acetyl-CoA)

Genetic Basis of this compound Synthase (cimA gene)

The enzyme this compound synthase is encoded by the cimA gene. nih.govasm.orgnih.gov In Methanococcus jannaschii, the cimA gene is identified as MJ1392. nih.govasm.orguniprot.org In Geobacter sulfurreducens, the corresponding gene is GSU1798. uniprot.org The expression of the cimA gene in a host organism like Escherichia coli enables the production of this compound. microbiologyresearch.orggoogle.com The cimA gene is part of a family of genes that encode for enzymes catalyzing the condensation of an α-keto acid and acetyl-CoA. nih.gov

Organismal Distribution of this compound Biosynthesis Pathways

The this compound biosynthesis pathway is found in various microorganisms, particularly in archaea and some bacteria. asm.org It serves as an alternative route for the biosynthesis of isoleucine, bypassing the typical threonine-dependent pathway. asm.orgasm.org This pathway has been identified in methanogenic archaea, spirochetes, and other bacteria. asm.orgasm.orgasm.org

In the archaeon Methanococcus jannaschii, the this compound pathway is a key part of its metabolism, particularly for isoleucine biosynthesis. nih.govasm.org The first step is the condensation of pyruvate and acetyl-CoA to (R)-citramalate, catalyzed by CimA (the product of the MJ1392 gene). nih.govasm.orguniprot.org This is followed by a series of reactions catalyzed by other enzymes, such as an isomerase and a dehydrogenase, to eventually produce 2-oxobutanoate (B1229078), a precursor for isoleucine. asm.org The CimA from M. jannaschii has been extensively studied and characterized. It is a thermophilic enzyme with optimal activity at high temperatures. microbiologyresearch.orgnih.gov The functional form of the enzyme is likely a dimer. nih.govasm.org

Bacterial Pathways

The this compound pathway serves as a crucial route for isoleucine biosynthesis in several bacteria, providing an alternative to the more common threonine-dependent pathway. researchgate.netresearchgate.net This pathway allows for the synthesis of the isoleucine precursor, 2-oxobutanoate, from the central metabolites pyruvate and acetyl-CoA. uga.eduasm.org

Escherichia coli : While not its native pathway, Escherichia coli has been extensively engineered for the microbial production of this compound. researchgate.net The biosynthesis in engineered E. coli is achieved by expressing a heterologous this compound synthase gene (cimA), often from thermophilic organisms like Methanococcus jannaschii. microbiologyresearch.orggoogle.com The core reaction involves the direct condensation of pyruvate and acetyl-CoA, both readily available from glycolysis. researchgate.netresearchgate.net To enhance this compound production, metabolic engineering strategies have focused on redirecting carbon flux towards these precursors. This includes knocking out competing pathways, such as those for lactate (B86563) and acetate (B1210297) production, and reducing the activity of citrate (B86180) synthase, which also consumes acetyl-CoA. researchgate.netsci-hub.senih.gov For instance, deleting the ldhA and pflB genes prevents the conversion of pyruvate to lactate and formate (B1220265), respectively, thereby increasing pyruvate availability for this compound synthesis. microbiologyresearch.org Similarly, modifying the gltA gene, which encodes citrate synthase, reduces the flow of acetyl-CoA into the tricarboxylic acid (TCA) cycle, making it more available for this compound synthase. sci-hub.semdpi.com High-titer production of over 80 g/L has been achieved in fed-batch fermentations with engineered E. coli. microbiologyresearch.org

Leptospira interrogans : In the pathogenic spirochete Leptospira interrogans, the this compound pathway is the primary route for isoleucine biosynthesis. nih.govasm.orgnih.gov The key enzyme, this compound synthase (LiCMS), catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate. asm.orguniprot.orgnih.gov This is the first committed step in a pathway that ultimately yields isoleucine. portlandpress.com Unlike the enzymes from some thermophiles, the L. interrogans this compound synthase is sensitive to higher temperatures. asm.org The activity of LiCMS is regulated by feedback inhibition from the end-product, isoleucine, which affects the binding of both pyruvate and acetyl-CoA. nih.govuniprot.orgresearchgate.net The expression of the cimA gene in L. interrogans is also transcriptionally regulated by isoleucine levels. asm.org

Geobacter sulfurreducens : This dissimilatory metal-reducing bacterium primarily utilizes the this compound pathway for isoleucine biosynthesis. researchgate.netebi.ac.ukasm.org Studies using 13C labeling have demonstrated that the majority of isoleucine is derived from acetyl-CoA and pyruvate via this pathway. researchgate.netscispace.com The enzyme this compound synthase (CimA), encoded by the gene GSU1798, catalyzes the initial condensation reaction to form (R)-citramalate. researchgate.netuniprot.org While G. sulfurreducens also possesses the gene for threonine ammonia-lyase, the enzyme for the alternative threonine-dependent pathway, knockout studies have confirmed that the this compound pathway is the main route. researchgate.netasm.orgscispace.com The proportion of isoleucine synthesized via the this compound pathway can vary depending on the growth conditions, with estimates ranging from 70% to over 90%. nih.gov

Chlorobaculum tepidum : This photosynthetic green sulfur bacterium also employs an alternative pathway for isoleucine synthesis involving this compound synthase. nih.govresearchgate.net Isotope labeling studies have confirmed that C. tepidum uses the this compound pathway to produce isoleucine. nih.govresearchgate.netscience.gov The gene CT0612 in the C. tepidum genome shows significant identity to the cimA gene from Geobacter and is responsible for encoding this compound synthase. researchgate.netgenome.jp This pathway allows the bacterium to synthesize the necessary 2-oxobutanoate precursor from pyruvate and acetyl-CoA, which are central intermediates in its mixotrophic metabolism. nih.govnih.gov

| Bacterium | Key Enzyme | Gene | Function of Pathway | Regulation |

| Escherichia coli (engineered) | This compound Synthase (heterologous) | cimA (e.g., from M. jannaschii) | Industrial production of this compound | Pathway flux enhanced by knockout of competing pathways (ldhA, pflB, modified gltA) |

| Leptospira interrogans | This compound Synthase (LiCMS) | cimA | Primary isoleucine biosynthesis | Feedback inhibition by isoleucine; transcriptional regulation |

| Geobacter sulfurreducens | This compound Synthase (CimA) | GSU1798 | Main pathway for isoleucine biosynthesis | Flux varies with electron acceptor availability |

| Chlorobaculum tepidum | This compound Synthase (CimA) | CT0612 | Isoleucine biosynthesis | Part of mixotrophic carbon metabolism |

Eukaryotic Systems

The this compound pathway, once thought to be exclusive to microorganisms, has also been identified and engineered in various eukaryotic systems.

Issatchenkia orientalis : This non-conventional yeast, known for its tolerance to low pH, has been engineered for this compound production. energy.govosti.govlbl.gov By introducing a this compound synthase gene (cimA), often from sources like Methanocaldococcus jannaschii, I. orientalis can be made to produce this compound. energy.govresearchgate.net Metabolic engineering efforts have focused on increasing the copy number and optimizing the integration location of the cimA gene to improve production titers. researchgate.netescholarship.org Further engineering to address metabolic bottlenecks, such as pyruvate overflow and insufficient acetyl-CoA, has led to significant increases in this compound yield. energy.gov For example, deleting the pyruvate decarboxylase gene has been shown to enhance production. energy.gov

Aspergillus niger : While specific details on native this compound biosynthesis are less documented, this filamentous fungus is a well-known industrial producer of various organic acids, including citric acid and itaconic acid. Its metabolic machinery is highly efficient in converting sugars into organic acid precursors like pyruvate and acetyl-CoA.

Malus domestica (Apple): A functional this compound pathway has been discovered in ripening apple fruit. pnas.orgpnas.orgnih.gov This pathway contributes to the biosynthesis of isoleucine and important odor-active esters that are crucial for apple aroma. pnas.orgpnas.orgresearchgate.net The key enzyme, a this compound synthase (MdCMS), was identified and shown to catalyze the formation of this compound from pyruvate and acetyl-CoA. pnas.orgnih.gov Unlike many regulatory enzymes, MdCMS is not sensitive to feedback inhibition by isoleucine, allowing for the continuous production of precursors for aroma compounds during ripening. pnas.orgpnas.org The expression of the MdCMS gene increases significantly as the fruit ripens. pnas.org This pathway provides an alternative source of isoleucine, a precursor for branched-chain esters like 2-methylbutanoates, which are significant contributors to the fruit's flavor profile. acs.org

| Eukaryote | Key Enzyme | Function of Pathway | Key Research Findings |

| Issatchenkia orientalis | This compound Synthase (heterologous) | Engineered for industrial this compound production | Tolerant to low pH; production enhanced by increasing cimA copy number and deleting pyruvate decarboxylase. energy.govresearchgate.net |

| Aspergillus niger | Not specified in sources | Potential for engineered production | Known industrial producer of related organic acids. |

| Malus domestica | This compound Synthase (MdCMS) | Biosynthesis of isoleucine and volatile esters | Pathway activity increases during fruit ripening; enzyme is not feedback-inhibited by isoleucine. pnas.orgpnas.org |

Alternative Biosynthetic Routes to this compound

Formation from Itaconate Degradation

An alternative route to this compound involves the degradation of itaconate. In some metabolic pathways, itaconate can be converted to this compound. This is particularly relevant in the context of itaconic acid production in organisms like Aspergillus terreus and engineered E. coli.

Hypothetical and Novel Pathway Elucidations

The discovery of the this compound pathway in diverse organisms like Geobacter and apples suggests that other novel pathways and variations may yet be uncovered. asm.orgpnas.org Research into the evolution of enzymes like this compound synthase, which is closely related to isopropylmalate synthase, indicates the potential for neofunctionalization of existing enzymes to create novel metabolic routes. pnas.orgresearchgate.net The elucidation of these pathways often relies on advanced techniques such as 13C-based metabolic flux analysis and comparative genomics to identify gene candidates and trace metabolic conversions. nih.govwustl.edu For example, the this compound pathway in Leptospira was initially proposed based on isotope-labeling experiments long before the specific genes were identified. nih.gov Continued exploration of microbial and plant metabolomes will likely reveal further instances and variations of this compound biosynthesis.

Metabolic Pathways Involving Citramalate

Role in L-Isoleucine Biosynthesis

While many organisms synthesize L-isoleucine from threonine, a number of microorganisms utilize an alternative, threonine-independent route that proceeds via citramalate. asm.orgnih.gov This pathway is particularly notable in certain bacteria and archaea. nih.govnih.gov

The threonine-independent pathway for L-isoleucine biosynthesis commences with the condensation of acetyl-CoA and pyruvate (B1213749) to form this compound. pnas.orgacs.org This initial and key step is catalyzed by the enzyme this compound synthase (CimA). acs.orgresearchgate.net The product of this reaction is typically (R)-citramalate in several bacteria and methanogenic archaea. nih.govpnas.orgasm.org In contrast, yeast and apples produce the (S)-citramalate isomer. pnas.orgresearchgate.net

Following its synthesis, this compound is converted to α-ketobutyrate, a crucial precursor for isoleucine. researchgate.netasm.org This conversion involves enzymes that are also part of the leucine (B10760876) biosynthesis pathway, highlighting the interconnectedness of branched-chain amino acid metabolism. asm.orgacs.org Specifically, the E. coli LeuC/LeuD and LeuB proteins have been shown to be functional in the subsequent reactions that lead to the formation of α-ketobutyrate from this compound. asm.org This pathway is considered more efficient for L-isoleucine production in some contexts due to its more direct route and simpler feedback regulation compared to the threonine-dependent pathway. acs.org

This alternative route has been identified in a variety of microorganisms, including the spirochete Leptospira interrogans and the archaeon Methanococcus jannaschii. asm.orgasm.org Isotope labeling studies have confirmed that this pathway is the major route for isoleucine formation in many species of methanogenic archaea. nih.govasm.org

The this compound pathway is intricately integrated with the broader network of branched-chain amino acid (BCAA) metabolism. pnas.orgresearchgate.net The enzymes responsible for converting this compound to the isoleucine precursor, α-ketobutyrate, are shared with the leucine synthesis pathway. acs.orgasm.org This enzymatic overlap underscores a key point of integration.

In organisms utilizing this pathway, this compound synthase (CimA) can be seen as a parallel enzyme to 2-isopropylmalate synthase (IPMS), the first enzyme in the leucine biosynthesis pathway. pnas.org Both enzymes belong to the same acyltransferase family and catalyze similar condensation reactions. pnas.org However, they exhibit different substrate specificities. pnas.org

Interestingly, the this compound pathway often bypasses the typical feedback inhibition mechanisms that regulate the threonine-dependent pathway. pnas.org For instance, the this compound synthase from Methanococcus jannaschii has been shown to be insensitive to feedback inhibition by isoleucine, which is a common regulatory mechanism in the traditional pathway. asm.org This lack of feedback regulation can allow for the continuous production of isoleucine precursors. pnas.org The integration of the this compound pathway provides metabolic flexibility and an alternative means to produce the essential amino acid isoleucine, particularly in organisms or environments where threonine may be limiting. nih.gov

Threonine-Independent Isoleucine Biosynthesis Pathway

This compound Degradation and Catabolic Processes

This compound is not only a biosynthetic intermediate but also a substrate for catabolic processes in various microorganisms, where it can be utilized as a carbon source. ontosight.ai The key enzyme in its degradation is this compound lyase.

This compound lyase catalyzes the cleavage of this compound into smaller, readily metabolizable molecules. ontosight.aiwikipedia.org This enzymatic activity is central to the ability of certain microbes to grow on this compound.

This compound lyase (EC 4.1.3.22) is an enzyme that belongs to the family of lyases, which are responsible for breaking chemical bonds by means other than hydrolysis or oxidation. ontosight.aiwikipedia.org This enzyme specifically catalyzes the cleavage of a carbon-carbon bond in the this compound molecule, yielding pyruvate and acetate (B1210297). nih.govasm.orgontosight.ai

The reaction is stereospecific, with the enzyme typically acting on the (3S)-enantiomer of this compound. ontosight.ai The mechanism of this compound lyase involves the cleavage of the C-C bond, a process that is thought to occur through a concerted mechanism where the enzyme facilitates the simultaneous breaking of the old bond and formation of new ones. ontosight.ai In some bacteria, such as Clostridium tetanomorphum, this compound lyase is a complex enzyme composed of multiple subunits. nih.gov This complex can be dissociated into components that include this compound CoA-transferase and (S)-citramalyl-CoA lyase. qmul.ac.ukcreative-enzymes.com The reaction in these organisms proceeds in two steps: first, the activation of this compound to its coenzyme A (CoA) thioester, citramalyl-CoA, followed by the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate. nih.govnih.gov The enzyme from Chloroflexus aurantiacus has been shown to require Mg²⁺ ions for its activity. qmul.ac.uk

| Enzyme | EC Number | Reaction | Cofactors/Requirements | Organism Example |

|---|---|---|---|---|

| This compound Lyase | 4.1.3.22 | (2S)-Citramalate ⇌ Acetate + Pyruvate | - | Clostridium tetanomorphum |

| (S)-Citramalyl-CoA Lyase | 4.1.3.25 | (3S)-Citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate | Mg²⁺ | Chloroflexus aurantiacus |

| (R)-Citramalyl-CoA Lyase | 4.1.3.46 | (R)-Citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate | Mn²⁺ | Chloroflexus aurantiacus |

The activity of this compound lyase is crucial for the survival and growth of certain microorganisms that can utilize this compound as their sole source of carbon and energy. ontosight.ai This is particularly important in anaerobic bacteria, such as Clostridium tetanomorphum, where this compound is an intermediate in the fermentation of glutamate (B1630785). nih.govasm.org In this pathway, glutamate is converted to mesaconate, which is then hydrated to form (S)-citramalate. nih.govasm.org The subsequent cleavage of this compound by this compound lyase provides the cell with pyruvate and acetate, which can then enter central metabolic pathways to generate energy and biosynthetic precursors. nih.govasm.org

In the phototrophic bacterium Chloroflexus aurantiacus, this compound degradation is part of the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation. nih.govasm.org In this complex pathway, this compound is formed and then cleaved to regenerate acetyl-CoA, which is a key CO2 acceptor molecule, and to produce pyruvate, which serves as a precursor for biosynthesis. nih.govasm.org The ability to catabolize this compound thus provides a significant metabolic advantage, allowing these microbes to thrive in diverse and sometimes challenging environments by utilizing a wider range of carbon sources. researchgate.netnih.gov

Enzyme Characteristics and Mechanism of Action (e.g., Cleavage to Pyruvate and Acetate)

Glutamate Catabolism via Mesaconate and this compound Pathway

Certain microorganisms utilize the mesaconate and this compound pathway for the breakdown of glutamate, an important amino acid. ontosight.ai This pathway represents an alternative route for glutamate utilization, particularly in some bacterial species. ontosight.ai The process involves the conversion of glutamate to mesaconate, which is then hydrated to form (S)-citramalate. plos.org This reaction is catalyzed by mesaconase. plos.org Subsequently, this compound is cleaved to yield acetyl-CoA and pyruvate, which can then enter central metabolic pathways like the citric acid cycle. ontosight.aitandfonline.com This catabolic route highlights the metabolic versatility of microorganisms, enabling them to use glutamate as a primary source of carbon and nitrogen. ontosight.ai

In some bacteria, such as Fusobacterium species, the mesaconate pathway is one of several routes for glutamate catabolism. researchgate.net The presence of enzymes characteristic of this pathway has been identified in species like F. sulci, F. ulcerans, F. mortiferum, and F. varium. researchgate.net The pathway involves the conversion of glutamate to β-methylaspartate, which is then deaminated to mesaconate. Mesaconate is subsequently hydrated to form this compound, which is cleaved into acetate and pyruvate. tandfonline.comresearchgate.net

Conversion to Citraconate and Related Dicarboxylic Acids

This compound can be dehydrated to form citraconate. microbiologyresearch.orgnih.gov This conversion can be catalyzed by enzymes such as 3-isopropylmalate dehydratase. microbiologyresearch.orgnih.gov Citraconate, along with this compound, can serve as a precursor for the chemical synthesis of methacrylic acid. frontiersin.org In some engineered bioprocesses, small amounts of citraconate are formed as a co-product during the production of this compound. microbiologyresearch.orgnih.gov It has also been noted that this compound can be formed from citraconate. google.com

This compound in Anaplerotic Cycles

Anaplerotic pathways are crucial for replenishing the intermediates of the tricarboxylic acid (TCA) cycle that are withdrawn for biosynthetic purposes. This compound plays a central role in a specific anaplerotic sequence known as the this compound cycle.

The this compound Cycle for Acetate Assimilation

The this compound cycle involves a series of enzymatic reactions. A key initial step is the condensation of acetyl-CoA and pyruvate to form this compound, a reaction catalyzed by this compound synthase. nih.govnih.gov this compound is then converted to mesaconate by the enzyme mesaconase. researchgate.netnih.gov Mesaconate is subsequently activated to mesaconyl-CoA, which is then converted to β-methylmalyl-CoA. asm.orgmdpi.com A crucial cleavage step, catalyzed by β-methylmalyl-CoA lyase, breaks down β-methylmalyl-CoA into glyoxylate (B1226380) and propionyl-CoA. asm.orgnih.gov

The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the TCA cycle to regenerate pyruvate, the initial acetyl-CoA acceptor. asm.orgnih.gov Glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, thus replenishing the C4-dicarboxylic acid pool of the TCA cycle. oup.com

Key Enzymes and Intermediates of the this compound Cycle

| Enzyme | Substrate(s) | Product(s) |

| This compound synthase | Acetyl-CoA + Pyruvate | This compound |

| Mesaconase | This compound | Mesaconate |

| Mesaconate | Mesaconyl-CoA | |

| Mesaconyl-CoA | β-Methylmalyl-CoA | |

| β-Methylmalyl-CoA lyase | β-Methylmalyl-CoA | Glyoxylate + Propionyl-CoA |

| Propionyl-CoA carboxylase | Propionyl-CoA + CO2 | Methylmalonyl-CoA |

The this compound cycle serves a similar anaplerotic function to the more widely known glyoxylate cycle, enabling growth on acetate. oup.com Both cycles ultimately lead to the net synthesis of C4 compounds from two-carbon units. However, they differ significantly in their enzymatic machinery and intermediates.

The glyoxylate cycle directly converts isocitrate to glyoxylate and succinate (B1194679) using isocitrate lyase. In contrast, the this compound cycle is independent of isocitrate lyase. researchgate.netresearchgate.net Instead, it utilizes a more complex series of reactions involving C5 intermediates like this compound and mesaconate to generate glyoxylate. researchgate.net While the glyoxylate cycle is a two-step shunt within the TCA cycle, the this compound cycle is a distinct cyclic pathway that interfaces with the TCA cycle. researchgate.net

Comparison of the this compound and Glyoxylate Cycles

| Feature | This compound Cycle | Glyoxylate Cycle |

| Key Enzyme | This compound synthase, Mesaconase, β-Methylmalyl-CoA lyase | Isocitrate lyase, Malate synthase |

| Starting Substrates for Glyoxylate Formation | Acetyl-CoA and Pyruvate | Isocitrate |

| Key Intermediates | This compound, Mesaconate, Propionyl-CoA | Glyoxylate, Succinate |

| Isocitrate Lyase Dependency | Independent | Dependent |

Enzymatic Components and Intermediates (e.g., Mesaconase)

Involvement in the Autotrophic 3-Hydroxypropionate Cycle

This compound is an essential intermediate in the 3-hydroxypropionate bicycle, a pathway for autotrophic CO₂ fixation found in some phototrophic bacteria like Chloroflexus aurantiacus. nih.govasm.org This pathway consists of two interconnected cycles. asm.orgnih.gov The first cycle fixes two molecules of bicarbonate to produce glyoxylate. nih.gov

In the second cycle, which serves to assimilate the newly fixed carbon, glyoxylate condenses with propionyl-CoA to form β-methylmalyl-CoA. nih.govnih.gov This intermediate is then converted to this compound. nih.govasm.org this compound is subsequently activated to citramalyl-CoA by a CoA transferase, using succinyl-CoA as the CoA donor. nih.govuniprot.org Finally, citramalyl-CoA is cleaved by a lyase into acetyl-CoA and pyruvate, which are central metabolites that can be used for biosynthesis. nih.govnih.gov This elegant pathway allows the organism to build all its cellular components from CO₂. asm.org The entire bicyclic pathway involves 19 steps catalyzed by only 13 enzymes. pnas.org

Enzymology of Citramalate Metabolism

Citramalate Synthase (CimA)

This compound synthase (CimA) catalyzes the initial and often rate-limiting step in the this compound pathway: the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate. uniprot.orgnih.gov This enzyme is a key player in the threonine-independent pathway for isoleucine biosynthesis in some microorganisms. nih.govresearchgate.net

This compound synthase is a member of the DRE-TIM metallolyase superfamily and the LeuA dimer superfamily. acs.orgresearchgate.net Structurally, CimA typically consists of two main domains: a catalytic N-terminal domain and a C-terminal regulatory domain, connected by a flexible linker region. uniprot.org The catalytic domain often adopts a TIM barrel structure. pu-toyama.ac.jp

Crystal structures of the catalytic domain of Leptospira interrogans this compound synthase (LiCMS) have been determined, both in complex with the substrate analog malonate and with its substrates pyruvate and acetyl-CoA. expasy.org These structures reveal key active site residues and the coordination of a divalent metal ion, typically Mn2+, which is essential for catalysis. uniprot.orgacs.org The C-terminal regulatory domain is responsible for binding allosteric inhibitors like isoleucine. asm.orgrcsb.org The binding of the inhibitor to this domain induces a conformational change that is transmitted to the catalytic domain, leading to inhibition of the enzyme's activity. uniprot.org

The enzyme from Methanococcus jannaschii has been cloned and expressed in Escherichia coli, revealing it to be an (R)-citramalate synthase. nih.gov Similarly, the enzyme from Geobacter sulfurreducens has been identified and curated as an (R)-citramalate synthase. uniprot.org In some organisms, like apple fruit, this compound synthase is a neofunctionalized form of 2-isopropylmalate synthase that has lost its sensitivity to feedback inhibition. pnas.org

The kinetic properties of this compound synthase have been studied in various organisms. For instance, the CimA from Methanococcus jannaschii exhibits a specific activity of 2.9 µmol/min/mg of protein, with Km values of 0.85 mM for pyruvate and 0.14 mM for acetyl-CoA. nih.govuga.edu The enzyme from Leptospira interrogans shows a kcat of 2.41 sec-1 and is most effectively activated by Mn2+, followed by other divalent cations like Co2+, Ca2+, Mg2+, and Ni2+. uniprot.org This enzyme displays strict substrate specificity for pyruvate. uniprot.org

A crucial aspect of this compound synthase is its allosteric regulation by the end-product of the biosynthetic pathway, isoleucine. uniprot.org This feedback inhibition is a common regulatory mechanism. The binding of isoleucine to the C-terminal regulatory domain inhibits the binding of both pyruvate and acetyl-CoA to the catalytic domain. uniprot.org This inhibition is thought to occur via a conformational change at the dimer interface of the regulatory domain. uniprot.org However, not all this compound synthases are subject to this regulation. For example, the this compound synthase found in ripening apple peel is not allosterically feedback inhibited by isoleucine, which is a key reason it is believed to be the primary source for α-ketobutyrate in this context. biorxiv.org

Interactive Data Table: Kinetic Properties of this compound Synthase (CimA) from Different Organisms

| Organism | Specific Activity | Km (pyruvate) | Km (acetyl-CoA) | kcat | Activators | Inhibitors |

| Methanococcus jannaschii | 2.9 µmol/min/mg | 0.85 mM | 0.14 mM | - | - | - |

| Leptospira interrogans | - | 43 µM | - | 2.41 sec-1 / 10.3 sec-1 | Mn2+, Co2+, Ca2+, Mg2+, Ni2+ | Isoleucine |

Directed Evolution and Protein Engineering of CimA Variants

Directed evolution and protein engineering have been powerful tools to modify the properties of this compound synthase for biotechnological applications. researchgate.netnih.gov These techniques mimic the process of natural selection to generate enzyme variants with desired traits. wikipedia.orgsigmaaldrich.com

One notable success is the directed evolution of this compound synthase from Methanococcus jannaschii. asm.org By creating a library of CimA mutants and selecting for improved growth in an E. coli strain deficient in 2-keto acid synthesis, researchers isolated variants with enhanced specific activity over a broad temperature range. asm.org The best-performing variant was also found to be insensitive to feedback inhibition by isoleucine, a highly desirable trait for industrial biosynthesis. asm.org This insensitivity was attributed to the deletion of the C-terminal regulatory domain. asm.org These engineered CimA variants have been instrumental in developing biosynthetic pathways for the production of biofuels like 1-propanol (B7761284) and 1-butanol. asm.org

Protein engineering strategies have also been employed to create CimA variants with altered substrate specificity or improved stability. These efforts are crucial for expanding the range of products that can be synthesized from renewable feedstocks using this compound-based pathways.

This compound Lyase

This compound lyase catalyzes the cleavage of this compound into pyruvate and acetate (B1210297). nih.gov This enzyme is a complex protein with a fascinating structure and mechanism.

This compound lyase from Clostridium tetanomorphum is a large enzyme complex with a molecular weight estimated to be between 5.2 and 5.8 x 10^5 Da. nih.gov It is composed of three different polypeptide chains, designated as alpha (α), beta (β), and gamma (γ) subunits, with molecular weights of approximately 53-56 kDa, 33-36 kDa, and 10-12 kDa, respectively. nih.gov It is proposed that the complete enzyme has a hexameric structure, (αβγ)6. nih.gov

The functions of the individual subunits have been elucidated. The γ-chain acts as an acyl carrier protein (ACP). nih.gov The α and β subunits are thought to catalyze the acyl exchange and cleavage functions, respectively. nih.gov This subunit structure and functional division are strikingly similar to that of citrate (B86180) lyase, suggesting a close evolutionary relationship. nih.govias.ac.inpnas.org

R-Citramalyl-CoA lyase from Chloroflexus aurantiacus is a homodimer of 34-kDa subunits and belongs to the 3-hydroxy-3-methylglutaryl-CoA lyase family. nih.gov

A key feature of this compound lyase is the presence of a prosthetic group, which is essential for its catalytic activity. The γ-chain, or acyl carrier protein, of the C. tetanomorphum enzyme contains pantothenate and cysteamine (B1669678) residues. nih.gov The active enzyme contains an acetyl-thiolester group, which plays a central role in the catalytic mechanism. nih.gov

The catalytic cycle involves the transfer of the acetyl group from the prosthetic group. Inactive enzyme can be reactivated by acetylation, for instance, with acetic anhydride (B1165640) or through an enzymatic reaction involving acetate, ATP, MgCl2, and a ligase. nih.gov The prosthetic group of this compound lyase from C. tetanomorphum is similar to that of Klebsiella aerogenes citrate lyase. ias.ac.in In some bacterial citrate lyases, the prosthetic group is a phosphoribosyl dephospho-CoA. asm.org

Activation and Inhibition Mechanisms

The regulation of this compound metabolism is crucial for controlling the flux of carbon toward specific biosynthetic endpoints, such as the production of isoleucine or, in engineered organisms, valuable chemicals. This control is primarily exerted through the activation and inhibition of key enzymes in the pathway.

A primary mechanism of regulation is feedback inhibition , where the end product of a pathway inhibits the activity of an early enzyme in that same pathway. In the context of this compound-mediated isoleucine biosynthesis, the key enzyme this compound synthase (CimA) is often subject to feedback inhibition by the final product, L-isoleucine. uga.eduacs.org For instance, the wild-type CimA from Methanococcus jannaschii is sensitive to L-isoleucine. uga.edu Similarly, this compound synthase from Leptospira interrogans (LiCMS) is regulated by isoleucine, which acts as a K-type inhibitor, affecting the binding of both pyruvate and acetyl-CoA. researchgate.net The structural basis for this inhibition lies in a C-terminal regulatory domain, often referred to as a LeuA dimer domain, which is a feature shared with α-isopropylmalate synthase (IPMS), the analogous enzyme in leucine (B10760876) biosynthesis that is inhibited by leucine. researchgate.netpnas.orgresearchgate.netnih.gov The binding of the inhibitor to this regulatory domain induces a conformational change that is transmitted to the active site, reducing the enzyme's catalytic efficiency. researchgate.net

This natural regulation can be a bottleneck in metabolic engineering efforts aimed at overproducing this compound. Consequently, strategies have been developed to bypass this control. Directed evolution has been successfully used to create mutant versions of CimA, such as CimA3.7, that are insensitive to isoleucine feedback inhibition. uga.eduacs.orgasm.org This variant, which lacks the C-terminal regulatory domain, shows higher activity and allows for significantly increased production of this compound and its derivatives. acs.orgasm.org

Activation of these enzymes can be dependent on cofactors. For example, LiCMS activity is most effectively activated by Mn²⁺ ions, with other divalent cations like Co²⁺, Ca²⁺, Mg²⁺, and Ni²⁺ also promoting activity, albeit to a lesser extent. uniprot.org

Table 1: Regulatory Mechanisms of this compound Synthase (CimA)

| Enzyme Source | Regulator | Type of Regulation | Mechanism | Reference |

|---|---|---|---|---|

| Leptospira interrogans | L-Isoleucine | Feedback Inhibition | Allosteric; K-type inhibition affecting substrate binding. | researchgate.net |

| Methanococcus jannaschii (Wild-Type) | L-Isoleucine | Feedback Inhibition | Allosteric inhibition by the pathway end-product. | uga.edu |

| Methanococcus jannaschii (CimA3.7 mutant) | L-Isoleucine | Inhibition Removed | Engineered variant lacks the C-terminal regulatory domain. | acs.orgasm.org |

| Leptospira interrogans | Mn²⁺ | Activation | Metal cofactor required for optimal catalytic activity. | uniprot.org |

| Malus × domestica (Apple) | L-Leucine, L-Isoleucine | No Inhibition | Neofunctionalized enzyme lacks the typical feedback regulatory region. | pnas.orgpnas.org |

Other Associated Enzymes Modulating this compound Pathways

Beyond the core synthase, several other enzymes play critical roles in the broader metabolic network connected to this compound, either by acting on this compound itself or by competing for its precursors.

This compound hydrolase, more commonly known as mesaconase (EC 4.2.1.34), is a lyase that catalyzes the reversible hydration of mesaconate (methylfumarate) to form (S)-citramalate. enzyme-database.orgnih.gov This enzyme is a key component of the methylaspartate pathway for glutamate (B1630785) fermentation. nih.gov

Research has shown that this enzymatic activity is not always performed by a dedicated mesaconase. In Escherichia coli, the class I fumarases, FumA and FumB, which physiologically catalyze the hydration of fumarate (B1241708) to malate, exhibit promiscuous activity and can hydrate (B1144303) mesaconate to (S)-citramalate, though with lower efficiency compared to their native substrate. nih.gov Some pathogenic strains of E. coli possess an additional class I fumarase homolog, FumD, which shows a preference for mesaconate over fumarate, effectively functioning as a mesaconase/fumarase. nih.govnih.gov The gene for FumD is often clustered with others involved in converting glutamate to mesaconate, suggesting a dedicated pathway for converting glutamate to this compound in these organisms. nih.gov In Burkholderia xenovorans, a promiscuous class I fumarase is also responsible for the mesaconase reaction during mesaconate utilization. researchgate.net

Reaction: Mesaconate + H₂O ⇌ (S)-Citramalate enzyme-database.orgnih.gov

Succinyl-CoA:D-citramalate CoA transferase (EC 2.8.3.20) is a crucial enzyme in the 3-hydroxypropionate (B73278) cycle, an autotrophic CO₂ fixation pathway found in organisms like the phototrophic bacterium Chloroflexus aurantiacus. nih.govnih.gov This enzyme catalyzes the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to D-citramalate. nih.govuniprot.org

Reaction: D-Citramalate + Succinyl-CoA ⇌ D-Citramalyl-CoA + Succinate (B1194679) nih.govnih.gov

This reaction is the first of a two-step process that converts this compound into the central metabolites pyruvate and acetyl-CoA. nih.gov The enzyme from C. aurantiacus is a homodimer composed of 44-kDa subunits and belongs to the class III family of CoA transferases. nih.govnih.gov It exhibits high specificity for succinyl-CoA as the CoA donor but shows some flexibility for the CoA acceptor, as it can also act on D-malate and itaconate. nih.govnih.gov The gene for this transferase is co-transcribed with the gene for D-citramalyl-CoA lyase, the subsequent enzyme in the pathway. nih.gov

3-Isopropylmalate dehydratase (also known as isopropylmalate isomerase; EC 4.2.1.33) is an enzyme primarily involved in the second step of leucine biosynthesis, where it isomerizes 2-isopropylmalate to 3-isopropylmalate. uga.eduuniprot.org This enzyme is typically a heterodimer composed of a large (LeuC) and a small (LeuD) subunit. ebi.ac.uk

Importantly, LeuCD exhibits promiscuous activity and can recognize this compound as a substrate. It catalyzes the dehydration of this compound to produce citraconate (also known as 2-methylmaleate). uga.eduuniprot.orgnih.gov This represents a potential degradation pathway for this compound in organisms engineered for its production. uga.edu Consequently, deleting the genes encoding one or both subunits (leuC and/or leuD) is a common metabolic engineering strategy to prevent this conversion and increase the accumulation of this compound. uga.edu While this modification can enhance this compound titers, it may also induce leucine auxotrophy, complicating fermentation process design. nih.gov

Reaction on this compound: (3R)-Citramalate ⇌ Citraconate (2-methylmaleate) + H₂O uniprot.orguniprot.org

Citrate synthase (GltA; EC 2.3.3.1) is the first and rate-limiting enzyme of the tricarboxylic acid (TCA) cycle. It catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. uga.edunih.gov This enzyme represents the principal metabolic competitor for this compound synthase (CimA), as both enzymes utilize the same key precursor: acetyl-CoA. nih.govresearchgate.netresearchgate.net In wild-type E. coli, a significant portion of the acetyl-CoA flux is directed into the TCA cycle by GltA. researchgate.net

This competition is a major hurdle for the efficient microbial production of this compound. To channel more acetyl-CoA towards this compound, metabolic engineering strategies focus on reducing the flux through citrate synthase. One approach is the complete deletion of the gltA gene. uga.edunih.gov While effective at increasing this compound yields, this knockout prevents the cell from growing on glucose as the sole carbon source and necessitates the addition of supplements like glutamate to the medium to replenish TCA cycle intermediates. uga.edunih.gov

A more sophisticated approach involves protein engineering to reduce, but not eliminate, GltA activity. This strategy aims to weaken GltA's ability to compete for acetyl-CoA while still allowing sufficient flux through the TCA cycle to support cell growth without supplements. Point mutations have been introduced into GltA to decrease its affinity for acetyl-CoA. For example, the GltA[F383M] variant in E. coli was shown to restore cell growth on glucose (in a gltA deletion background) and significantly improve this compound production by 125% compared to strains with the native enzyme. uga.edunih.govresearchgate.net This demonstrates that carefully tuning the activity of competing enzymes is a powerful tool for redirecting carbon flux toward a desired product. nih.gov

Table 2: Comparison of Engineered Citrate Synthase (GltA) Variants for this compound Production

| GltA Variant | Key Characteristic | Effect on this compound Production | Growth on Glucose | Reference |

|---|---|---|---|---|

| Wild-Type | High affinity for acetyl-CoA | Baseline production; strong competition with CimA. | Yes | nih.gov |

| ΔgltA (Deletion) | No activity | Increased yield but requires glutamate supplementation. | No (without supplement) | uga.edunih.gov |

| GltA[F383M] | Reduced activity/affinity for acetyl-CoA | Increased production by 125% over wild-type. | Yes | uga.edunih.govresearchgate.net |

Metabolic Engineering for Citramalate Production

Strain Selection and Rational Host Engineering

The foundation of efficient citramalate production lies in the selection of a suitable microbial host and its subsequent targeted engineering. The ideal host should possess a robust metabolism that can be readily manipulated to channel carbon flux towards the desired product.

Escherichia coli as a Model Bioproduction Host

Escherichia coli has been the workhorse for this compound production due to its well-characterized genetics, rapid growth, and the availability of extensive genetic tools. nih.govnih.gov Researchers have employed various E. coli strains, including BW25113, W3110, MG1655, and the W strain ATCC9637, as chassis for metabolic engineering. acs.org The primary strategy involves introducing and overexpressing the gene for this compound synthase (cimA), which catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form this compound. researchgate.netnih.govgenscript.comuga.edu

A significant challenge in engineering E. coli for this compound production is the presence of competing metabolic pathways that divert the key precursors, pyruvate and acetyl-CoA. researchgate.net The tricarboxylic acid (TCA) cycle, essential for cellular energy production, represents a major competing pathway, with citrate (B86180) synthase (gltA) utilizing acetyl-CoA. google.commdpi.com Additionally, under certain growth conditions, E. coli produces acetate (B1210297) as a major byproduct, which consumes acetyl-CoA and can inhibit cell growth. researchgate.netd-nb.infofrontiersin.org

To overcome these challenges, a "push-and-pull" metabolic engineering strategy is often employed. This involves "pushing" carbon flux towards the this compound pathway by overexpressing the cimA gene and "pulling" precursors from competing pathways through targeted gene knockouts. asm.org

Non-Model Microbial Chassis

While E. coli has been extensively studied, researchers are also exploring non-model microorganisms with inherent advantages for industrial-scale production.

Issatchenkia orientalis (also known as Pichia kudriavzevii): This yeast is notable for its exceptional tolerance to low pH environments, a desirable trait for organic acid production as it can reduce the costs associated with neutralizing agents during fermentation. osti.govresearchgate.netoup.com Engineering efforts in I. orientalis have involved expressing a potent cimA variant and utilizing a transposon system to optimize gene integration and copy number. osti.govresearchgate.net Batch fermentations with engineered I. orientalis have yielded up to 2.0 g/L of this compound. osti.govresearchgate.net

Aspergillus niger : This filamentous fungus is a well-established industrial producer of organic acids like citric acid. nih.govnih.govfrontiersin.org Studies have identified native biosynthetic pathways for this compound in A. niger. nih.govnih.govresearchgate.net Overexpression of a putative this compound synthase and a related organic acid transporter has been shown to enable this compound production in this host. nih.govnih.govresearchgate.net

Vibrio sp. dhg : This marine bacterium is recognized for its rapid growth and its ability to metabolize a wide range of carbon sources, including those derived from brown macroalgae. orcid.orgnih.govgoogle.com.au Researchers have engineered Vibrio sp. dhg to produce this compound by expressing this compound synthase and eliminating competing metabolic pathways. nih.gov An engineered strain was able to produce up to 9.8 g/L of this compound from a mixture of alginate and mannitol, components of brown macroalgae. nih.gov Another study demonstrated the production of 6.2 g/L of this compound from raffinose (B1225341) using an engineered Vibrio sp. dhg strain. nih.gov

Genetic Manipulation Strategies for Pathway Optimization

To maximize this compound production, precise genetic modifications are implemented to optimize the metabolic flux towards its synthesis. These strategies primarily revolve around enhancing the activity of the key enzyme, this compound synthase, and blocking pathways that compete for its precursors.

Overexpression of this compound Synthase (cimA gene)

The central strategy for engineering this compound production is the overexpression of the cimA gene, which encodes this compound synthase. researchgate.netnih.govgenscript.comuga.edu This enzyme directly converts pyruvate and acetyl-CoA into this compound. uga.edunih.gov The cimA gene from the archaeon Methanococcus jannaschii has been widely used and has been subject to directed evolution to improve its activity at the moderate temperatures suitable for microbial fermentation. acs.orgasm.orgmicrobiologyresearch.org Different variants, such as CimA3.7, have shown enhanced efficiency in converting precursors to this compound. acs.orgmicrobiologyresearch.org The expression of the cimA gene is often controlled by inducible promoters to separate cell growth from the production phase. asm.org

Gene Knockouts to Redirect Carbon Flux

To ensure a high yield of this compound, it is crucial to minimize the flow of carbon to competing metabolic pathways. This is achieved through the targeted deletion (knockout) of specific genes.

Several key gene knockouts have been demonstrated to significantly enhance this compound production in E. coli:

gltA : The deletion of the gltA gene, which encodes citrate synthase, is a critical step to prevent the entry of acetyl-CoA into the TCA cycle. nih.govuga.edugoogle.commdpi.com This knockout dramatically increases the intracellular availability of acetyl-CoA for this compound synthase. researchgate.netuga.edu However, a complete knockout of gltA can lead to glutamate (B1630785) auxotrophy, requiring supplementation of the growth medium. uga.edusci-hub.se To circumvent this, strategies involving the engineering of citrate synthase with reduced activity have been developed. uga.edusci-hub.se

Acetate Formation Pathways (ackA, pta, poxB) : The production of acetate is a major sink for carbon that could otherwise be used for this compound synthesis. nih.govgoogle.comd-nb.info The genes ackA (acetate kinase), pta (phosphotransacetylase), and poxB (pyruvate oxidase) are the primary culprits in acetate formation. nih.govgoogle.comd-nb.infonih.gov Deleting these genes has been shown to significantly reduce acetate accumulation and redirect carbon flux towards this compound. nih.govuga.edugoogle.com For instance, an E. coli strain with deletions in ackA-pta and poxB produced significantly less acetate and achieved a higher this compound yield. nih.govnih.gov

Other Competing Pathways (ldhA, pflB, pdc) : To further channel pyruvate towards this compound, genes involved in other pyruvate-dissipating pathways are often deleted. The ldhA gene, encoding lactate (B86563) dehydrogenase, is knocked out to prevent the formation of lactate. nih.govmicrobiologyresearch.org Similarly, the pflB gene, encoding pyruvate formate-lyase, is deleted to block the conversion of pyruvate to formate (B1220265) and acetyl-CoA under anaerobic or oxygen-limiting conditions. nih.govmicrobiologyresearch.org In yeast, the deletion of pyruvate decarboxylase (pdc) is employed to prevent ethanol (B145695) formation.

Table 1: Summary of Engineered E. coli Strains for this compound Production

| Strain | Key Genetic Modifications | This compound Titer (g/L) | Yield (g/g substrate) | Reference |

|---|---|---|---|---|

| MEC499/pZE12-cimA | MG1655 ΔgltA ΔleuC ΔackA | 46.5 | 0.63 (glucose) | uga.edu |

| MEC568/pZE12-cimA | MG1655 ΔgltA ΔleuC ΔackA-pta ΔpoxB | 54.1 | 0.64 (glucose) | nih.govnih.gov |

| MEC626/pZE12-cimA | gltA-F383M | >60 | 0.53 (glucose) | uga.edu |

| E. coli JW1 | BW25113 ΔldhA ΔpflB, pBAD24-mjcimA3.7 | 82 | 0.48 (glucose) | nih.govmicrobiologyresearch.org |

| Phage-resistant E. coli BW25113 | Overexpression of MjcimA3.7, non-oxidative glycolysis pathway, removed acetate synthesis pathway | 110.2 | 0.4 (glucose) | researchgate.netnih.gov |

Blocking Downstream Degradation Pathways (e.g., leuC, leuD)

A primary strategy to enhance this compound accumulation in engineered microorganisms involves the elimination of pathways that consume it. In Escherichia coli, the enzyme 3-isopropylmalate dehydratase, a complex of two subunits encoded by the leuC and leuD genes, is known to catalyze the dehydration of this compound to citraconate. nsf.govacs.orgresearchgate.net This activity represents a significant downstream degradation pathway that diverts the carbon flux away from the desired product.

To block this pathway, researchers have focused on deleting the genes encoding the subunits of this enzyme. The deletion of the leuC gene in an E. coli strain expressing a this compound synthase resulted in a notable increase in this compound production. nsf.gov Similarly, deleting the leuD gene also led to a higher titer of this compound compared to the wild-type strain. nsf.gov These findings suggest that disabling either subunit is sufficient to inactivate the 3-isopropylmalate dehydratase enzyme and prevent the conversion of this compound. nsf.gov

Interestingly, studies have shown that deleting both leuC and leuD genes simultaneously does not result in a further increase in this compound titer compared to single-gene deletions. nsf.govacs.org This supports the hypothesis that the enzyme is a complex, and the absence of one subunit is enough to render it non-functional. nsf.gov The effectiveness of these deletions can be influenced by fermentation conditions. For instance, in optimized fermentation media, the positive effect of leuC or leuD deletion on this compound production is more pronounced. nsf.gov

It is worth noting that in some process configurations, such as fed-batch cultures with a continuous, growth-limiting feed of glucose, the formation of the by-product citraconate is minimal. nih.gov In such cases, the deletion of leuC and/or leuD may not be considered necessary, especially since citraconate can also be a valuable precursor for certain chemical syntheses. nih.gov However, for processes aiming to maximize this compound concentration specifically, blocking this downstream degradation pathway through the deletion of leuC or leuD is a critical and effective metabolic engineering strategy. uga.eduresearchgate.net

| Gene Target | Effect on this compound Production | Reference |

| leuC deletion | Increased this compound titer | nsf.gov |

| leuD deletion | Increased this compound titer | nsf.gov |

| leuC and leuD double deletion | No significant improvement over single deletions | nsf.govacs.org |

Enzyme Engineering for Enhanced Production

Beyond manipulating metabolic pathways, direct engineering of the enzymes involved in this compound synthesis and its competing pathways is a powerful tool to boost production. This involves both enhancing the efficiency of the key production enzyme, this compound synthase, and modulating the activity of enzymes that divert precursors to other products.

Rational Design of this compound Synthase Variants (e.g., CimA3.7)

The most commonly used this compound synthase (CimA) for metabolic engineering purposes is derived from the thermophilic archaeon Methanococcus jannaschii. microbiologyresearch.orgmicrobiologyresearch.org While effective, its optimal activity at high temperatures presents a challenge for use in mesophilic hosts like E. coli. microbiologyresearch.org To overcome this, directed evolution has been employed to create more efficient variants that function optimally at moderate temperatures. microbiologyresearch.org

A notable example is the mesophilic variant CimA3.7 . microbiologyresearch.orgmicrobiologyresearch.org This variant was developed through directed evolution and exhibits significantly improved activity at temperatures suitable for E. coli cultivation. nih.gov In vitro characterization revealed that CimA3.7 has a higher catalytic efficiency (kcat) and a better affinity for acetyl-CoA compared to the wild-type enzyme at 30°C. nih.govasm.org

Furthermore, a key advantage of the CimA3.7 variant is its insensitivity to feedback inhibition by L-isoleucine, a common regulatory mechanism in the native pathway. researchgate.netuga.eduresearchgate.net This lack of inhibition is crucial for achieving high titers of this compound, as it prevents the cell from shutting down the production pathway as the product or related metabolites accumulate. researchgate.net The expression of CimA3.7 has been a cornerstone in many successful high-titer this compound production strategies, enabling the efficient conversion of pyruvate and acetyl-CoA into the target molecule. microbiologyresearch.orgmicrobiologyresearch.org

| Enzyme Variant | Key Improvements | Impact on Production | References |

| CimA3.7 | Increased activity at moderate temperatures, Insensitivity to L-isoleucine feedback inhibition | Enabled significantly higher production of this compound and related compounds | researchgate.netmicrobiologyresearch.orgnih.govresearchgate.net |

Modulation of Citrate Synthase Activity (e.g., GltA[F383M])

A major competing pathway for the precursor acetyl-CoA is the tricarboxylic acid (TCA) cycle, initiated by the enzyme citrate synthase (encoded by the gltA gene), which condenses acetyl-CoA with oxaloacetate to form citrate. researchgate.netnih.govresearchgate.net Completely deleting gltA can severely impair cell growth on glucose as the sole carbon source, as it blocks a central metabolic pathway, often necessitating the supplementation of glutamate. nih.govresearchgate.netnsf.gov

A more nuanced approach is to modulate, rather than eliminate, citrate synthase activity. This has been successfully achieved through protein engineering to create variants with reduced affinity for acetyl-CoA. nih.gov One such impactful variant is GltA[F383M] , an E. coli citrate synthase with a single point mutation (phenylalanine to methionine at position 383). uga.edunih.gov

This specific mutation reduces the enzyme's activity but does not eliminate it entirely. nih.gov The GltA[F383M] variant allows the engineered E. coli to grow on glucose without the need for glutamate supplementation, which is a significant advantage for industrial fermentation processes. uga.edunih.gov Crucially, the reduced competition for acetyl-CoA from the TCA cycle redirects this key precursor towards this compound synthesis. nih.gov Strains harboring the GltA[F383M] variant have demonstrated a dramatic increase in this compound production, with some studies reporting a 125% improvement compared to strains with the native citrate synthase. uga.edunih.govresearchgate.net This strategy of fine-tuning the activity of a competing enzyme exemplifies how protein engineering can effectively redirect carbon flux to favor the production of a desired biochemical. nih.gov

| Enzyme Variant | Engineering Strategy | Outcome | References |

| GltA[F383M] | Point mutation to reduce affinity for acetyl-CoA | Restored growth on glucose without glutamate, Increased this compound production by 125% | uga.edunih.govresearchgate.net |

Engineering Central Carbon Metabolism for Precursor Supply

The production of this compound is fundamentally dependent on the availability of its two precursors: pyruvate and acetyl-CoA. researchgate.net Therefore, a critical aspect of metabolic engineering for high-titer this compound production is the strategic manipulation of central carbon metabolism to enhance the supply of these key molecules.

Enhancing Pyruvate and Acetyl-CoA Availability

Pyruvate and acetyl-CoA are central nodes in metabolism, derived primarily from glycolysis. uga.edu To channel more carbon towards these precursors, several strategies have been employed. A common approach is to block competing pathways that drain the pyruvate and acetyl-CoA pools. For example, deleting genes involved in the formation of fermentation byproducts like lactate (ldhA) and acetate (ackA, pta) prevents the diversion of pyruvate and acetyl-CoA, respectively. acs.orgmicrobiologyresearch.orgd-nb.info

Specifically, the deletion of ackA (acetate kinase) and pta (phosphotransacetylase) has been shown to be beneficial for this compound accumulation. uga.edud-nb.info Another target is pyruvate oxidase (poxB), which converts pyruvate to acetate; its deletion can also minimize byproduct formation and preserve the precursor pool. d-nb.info In some highly engineered strains, deletions in gltA (citrate synthase) and leuC (3-isopropylmalate dehydratase) are combined with these modifications to create a robust production platform. uga.eduresearchgate.net

By systematically knocking out these competing pathways, the intracellular availability of pyruvate and acetyl-CoA is increased, making them more accessible for the heterologous this compound synthase to convert into this compound. microbiologyresearch.orgresearchgate.net These interventions, particularly when combined with fed-batch fermentation strategies that control glucose uptake and limit overflow metabolism, are crucial for achieving high yields and titers of this compound. microbiologyresearch.org

Integration of Non-Oxidative Glycolysis Pathway

A more advanced strategy to maximize the theoretical yield of acetyl-CoA from glucose is the implementation of a non-oxidative glycolysis (NOG) pathway. researchgate.netnih.govresearchgate.net The natural glycolysis pathway yields a maximum of two moles of pyruvate (and subsequently, two moles of acetyl-CoA) from one mole of glucose, with the associated loss of carbon as CO2 during the conversion of pyruvate to acetyl-CoA. The NOG pathway reroutes the carbon flux to bypass these limitations.

The integration of a phosphoketolase-mediated NOG pathway has been shown to significantly enhance the production of acetyl-CoA-derived products. researcher.life In the context of this compound production, this pathway was engineered into an E. coli strain. researchgate.netnih.govresearchgate.net This synthetic pathway, combined with the deletion of the native acetate synthesis pathway, serves to further boost the supply of acetyl-CoA. nih.govresearchgate.net

This approach led to a substantial increase in this compound production, with one study reporting a final titer of 110.2 g/L after 80 hours of fed-batch fermentation. nih.govresearchgate.net The reported yield was 0.4 g of this compound per gram of glucose, achieving a productivity of 1.4 g/L·h. nih.govresearchgate.net This represents one of the highest reported titers and productivities for this compound in E. coli, highlighting the immense potential of engineering central carbon metabolism through advanced synthetic pathways like NOG for precursor-limited bioproduction. nih.govresearchgate.netresearcher.life

Fermentation Process Development and Optimization

The successful microbial production of this compound hinges not only on the genetic engineering of the host organism but also significantly on the development and optimization of the fermentation process. Key aspects include the mode of fermentation, the choice of carbon source, and strategies to minimize the formation of unwanted by-products.

Fed-batch fermentation is a widely adopted strategy for achieving high-titer this compound production. This approach involves the controlled feeding of a concentrated nutrient solution, typically containing the primary carbon source, to the bioreactor. This method allows for high cell densities and prolonged production phases, ultimately leading to greater product accumulation compared to simple batch processes. nih.govnih.gov

A critical advantage of fed-batch strategies is the ability to maintain the concentration of the carbon source, such as glucose, at a low, growth-limiting level. nih.gov This is crucial for preventing overflow metabolism, a common issue in Escherichia coli fermentations where excess glucose is converted to inhibitory by-products like acetate. nih.govnih.gov By carefully controlling the glucose feed rate, the metabolic flux can be more effectively directed towards this compound synthesis. nih.gov

Several studies have demonstrated the effectiveness of fed-batch processes for this compound production. For instance, an engineered E. coli strain produced over 80 g/L of this compound in 65 hours using a fed-batch process with a continuous, growth-limiting glucose feed. nih.govnih.gov This process achieved a high productivity of 1.85 g/L/h and a conversion efficiency of 0.48 grams of this compound per gram of glucose. nih.govnih.gov In another study, a fed-batch process with an exponential feeding strategy yielded over 60 g/L of this compound in 132 hours. uga.edu

The feeding strategy itself can be optimized. Stepwise increases in the feed rate can be implemented to support pseudo-exponential growth while maintaining glucose limitation. nih.gov Some processes have also employed repeated fed-batch strategies, where multiple additions of the carbon source are made throughout the fermentation, leading to significant this compound titers. nih.gov For example, a repetitive fed-batch process using an engineered E. coli strain generated 54.1 g/L of this compound. nih.govresearchgate.net

Table 1: Comparison of Fed-Batch Fermentation Strategies for this compound Production

| Host Organism | Feeding Strategy | This compound Titer (g/L) | Fermentation Time (h) | Yield (g/g) | By-products |

|---|---|---|---|---|---|

| E. coli | Continuous, growth-limiting glucose feed | 82 | 65 | 0.48 (g/g glucose) | Minimal acetate |

| E. coli | Exponential glucose feed | >60 | 132 | 0.53 (g/g glucose) | 3.1 g/L acetate, 1.3 g/L lactate |

| E. coli | Repetitive fed-batch (glucose) | 54.1 | 87 | 0.64 (g/g glucose) | 1.4 g/L acetate |

| E. coli | Fed-batch (purified or crude glycerol) | >31 | 132 | >0.50 (g/g glycerol) | <2 g/L acetate |

| E. coli | Fed-batch (glucose) | 46.5 | 132 | 0.63 (g/g glucose) | ~10 g/L acetate |

Continuous fermentation, where fresh medium is continuously added and fermented broth is simultaneously removed, offers the potential for enhanced productivity over batch and fed-batch processes. researchgate.net However, its industrial application for producing commodity chemicals like this compound has been limited due to significant challenges, primarily genetic instability. researchgate.netucl.ac.ukucl.ac.uk

In continuous cultures, there is a strong selective pressure for non-producing mutant cells to arise and outcompete the productive cells. researchgate.netucl.ac.uk This genetic instability leads to a decrease in this compound production over time. researchgate.netucl.ac.uk The loss of productivity is often linked to both segregational instability (loss of the production plasmid) and structural instability (mutations in the genes required for production). researchgate.netresearchgate.netnih.gov

Research has focused on understanding and mitigating these stability issues. For example, linking the expression of the this compound synthase gene to a fluorescent reporter has enabled the screening and monitoring of plasmid retention in continuous cultures. researchgate.netnih.gov The inclusion of a multimer resolution site (cer) on the plasmid has been shown to improve segregational stability, enabling a steady-state production period before a decline in productivity is observed. researchgate.netnih.gov

Despite these challenges, progress has been made in developing continuous fermentation processes for this compound. A well-controlled continuous process has been established using glucose-limited cultures, and different plasmid expression systems have been evaluated. researchgate.netucl.ac.uk The dilution rate, a key parameter in continuous culture, has been shown to impact production stability and productivity, with higher dilution rates sometimes leading to increased stability. researchgate.net Kinetic modeling has also been employed to better understand the fermentation dynamics and the takeover of the culture by non-productive mutants. researchgate.netucl.ac.uk

The economic viability of microbial this compound production is heavily influenced by the cost of the carbon feedstock. Consequently, research has explored the use of various inexpensive and renewable carbon sources.

Glucose: As a readily metabolizable sugar, glucose is a common and effective carbon source for this compound production in engineered E. coli. nih.govnih.govnih.gov Fed-batch fermentations using glucose have achieved high titers, with one study reporting over 80 g/L of this compound. nih.govnih.gov Another process yielded 110.2 g/L of this compound from glucose after 80 hours of fed-batch fermentation. nih.gov

Glycerol (B35011): Crude glycerol, a major by-product of the biodiesel industry, is an attractive and low-cost alternative to purified sugars. nih.gov Engineered E. coli strains have been successfully used to produce this compound from both purified and crude glycerol. nih.gov Fed-batch processes using glycerol have yielded over 31 g/L of this compound, demonstrating the potential for valorizing this industrial waste stream. nih.gov

Renewable Carbohydrates: The broader category of renewable carbohydrates is a key focus for sustainable chemical production. genscript.com Research has demonstrated the feasibility of producing nearly 50 g/L of this compound from renewable carbohydrate sources using metabolically engineered E. coli. sci-hub.se

Brown Macroalgae: Brown macroalgae, or seaweed, represents a promising third-generation biomass feedstock due to its high carbohydrate content (alginate and mannitol) and lack of competition with food crops. nih.gov A fast-growing marine bacterium, Vibrio sp. dhg, has been engineered to directly produce this compound from brown macroalgae. nih.gov This engineered strain was able to produce up to 9.8 g/L of this compound from a mixture of alginate and mannitol, the primary sugars in brown macroalgae. nih.gov This demonstrates the potential for a biorefinery approach, converting marine biomass into valuable chemicals. nih.govgoogle.com.au

Several strategies have been employed to minimize acetate formation:

Process Control: As mentioned previously, maintaining a growth-limiting feed of the carbon source in fed-batch fermentations is a highly effective strategy to prevent overflow metabolism and subsequent acetate accumulation. nih.govnih.gov

Metabolic Engineering: Deleting genes involved in the primary acetate production pathways is a common and successful approach. Key gene knockouts include:

ackA (acetate kinase) and pta (phosphotransacetylase): These genes are part of the main pathway for acetate formation from acetyl-CoA. uga.edunih.govnih.gov

poxB (pyruvate oxidase): This enzyme converts pyruvate directly to acetate, and its deletion has been shown to be particularly important for reducing acetate formation. uga.edunih.govnih.gov

ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase): Deleting these genes prevents the formation of lactate and formate, respectively, from pyruvate, thereby increasing the availability of this key precursor for this compound synthesis. nih.govnih.gov

Studies have shown that combining these gene deletions can significantly reduce acetate levels. For example, deleting all three major acetate-production genes (poxB, ackA, and pta) was necessary to reduce acetate formation to less than 1 g/L during this compound production from glycerol. nih.gov In another study, an E. coli strain with deletions in gltA, leuC, ackA-pta, and poxB produced 54.1 g/L of this compound with only 1.4 g/L of acetate. nih.govresearchgate.net

Another by-product of concern is citraconate, which can be formed from the dehydration of this compound. The enzyme responsible for this conversion is 3-isopropylmalate dehydratase, encoded by the leuC and leuD genes. nih.govnsf.gov Deleting leuC has been shown to increase this compound accumulation by preventing its conversion to citraconate. nsf.gov However, some research suggests that small amounts of citraconate co-production might be beneficial, as it can also be converted to methacrylic acid. nih.gov

Utilization of Diverse Carbon Sources (e.g., Glucose, Glycerol, Renewable Carbohydrates, Brown Macroalgae)

Challenges and Stability in Engineered Systems

The long-term stability of engineered microbial strains during industrial-scale fermentation is a critical factor for process viability. Two major challenges are plasmid instability and genetic drift.

In many metabolic engineering strategies, the genes for the desired production pathway, such as the cimA gene for this compound synthase, are introduced into the host organism on plasmids. While this allows for high gene copy numbers and strong expression, plasmids can be unstable, especially in the absence of selective pressure (e.g., antibiotics, which are often undesirable in large-scale industrial processes).

There are two main types of plasmid instability:

Structural Instability: This refers to mutations occurring within the plasmid itself, such as deletions, insertions, or rearrangements of the genetic material. researchgate.net These mutations can inactivate the production genes or their regulatory elements, leading to non-productive cells even if the plasmid is retained. ucl.ac.ukucl.ac.uk In continuous this compound fermentations, the loss of production has been linked to the transposition of insertion sequence (IS) elements from the host chromosome into the plasmid, disrupting the this compound synthase gene or its promoter. ucl.ac.ukucl.ac.uk

Genetic drift, the change in the frequency of existing gene variants in a population due to random chance, can also contribute to the loss of productivity over long-term fermentations. Even with a stable plasmid, spontaneous mutations in the host chromosome could arise that provide a growth advantage but are detrimental to this compound production. The selective pressures present in a high-density, long-duration fermentation environment can favor the proliferation of these more "fit," yet non-productive, individuals. researchgate.net

Strategies to improve stability include integrating the production genes into the chromosome, which is generally more stable than a plasmid, and incorporating plasmid stabilization elements like multimer resolution sites (cer) to improve segregational stability. nih.govresearchgate.netnih.gov

Biological Significance and Natural Occurrences

Citramalate in Plant Metabolism

While historically associated with microbial metabolism, the discovery of the this compound pathway in plants has shed new light on its role in plant biochemistry, particularly in the context of fruit quality and flavor.

A significant breakthrough in understanding plant metabolism was the identification of a functional this compound pathway in ripening apples (Malus × domestica). pnas.org This pathway plays a critical role in the production of odor-active volatile esters, which are major contributors to the characteristic aroma of apples. pnas.orgexlibrisgroup.com

In plants, the amino acid isoleucine is a precursor for many branched-chain esters that define fruit aroma. ashs.org However, the traditional isoleucine synthesis pathway is subject to feedback inhibition, where high levels of isoleucine stop its own production by inhibiting the enzyme threonine deaminase. pnas.orgpnas.org During ripening, apples accumulate high levels of isoleucine, a phenomenon that was difficult to explain with the feedback-regulated pathway alone. pnas.orgashs.org

Research has revealed that ripening apples engage the this compound pathway to bypass this regulation. pnas.orgresearchgate.net The pathway begins with the condensation of pyruvate (B1213749) and acetyl-CoA, a reaction catalyzed by the enzyme this compound synthase (CMS), to form this compound. pnas.orgnih.gov This enzyme is a neofunctionalized version of 2-isopropylmalate synthase (IPMS) but notably lacks the regulatory domain that makes IPMS sensitive to feedback inhibition. pnas.orgexlibrisgroup.com The resulting this compound is then used in a series of reactions to produce α-keto-β-methylvalerate, the direct precursor to isoleucine. ashs.org This alternative route ensures a sustained and elevated supply of isoleucine, leading to the continuous production of important volatile esters like 2-methylbutanol and 2-methylbutanoate, even as the fruit ages and senesces. pnas.orgresearchgate.netnih.gov

| Feature | Description | Source(s) |

| Organism | Apple (Malus × domestica) | pnas.orgnih.gov |

| Key Enzyme | This compound Synthase (CMS) | pnas.org |

| Precursors | Pyruvate and Acetyl-CoA | pnas.orgexlibrisgroup.com |

| Primary Product | (S)-Citramalate | pnas.org |

| Metabolic Role | Bypasses feedback inhibition of the traditional isoleucine synthesis pathway. | pnas.orgresearchgate.net |

| Downstream Products | Isoleucine, 2-methylbutanol esters, 2-methylbutanoate esters. | pnas.orgnih.gov |

| Physiological Impact | Contributes significantly to the production of aroma-active volatile compounds during fruit ripening. | pnas.orgexlibrisgroup.com |

This interactive table summarizes key research findings on the this compound pathway in apple fruit.

Furthermore, this compound can act as a competitive inhibitor of aconitase, a key enzyme in the TCA cycle that converts citrate (B86180) to isocitrate. hawaii.edu By potentially slowing this conversion, this compound could indirectly contribute to the accumulation of citrate. The interplay between the synthesis of this compound and the flux through the TCA cycle highlights its role in modulating the organic acid profile, which is a critical determinant of fruit flavor. mdpi.com

Fruit Ripening and Volatile Ester Biosynthesis (e.g., Apple)

Diversity of this compound Pathways Across Microorganisms and their Ecological Roles

The this compound pathway is widespread among microorganisms, where it serves diverse and essential functions. It was first identified in bacteria as an alternative route for isoleucine biosynthesis. pnas.org In many bacterial species, the pathway starts with the formation of (R)-citramalate from pyruvate and acetyl-CoA, in contrast to the (S)-citramalate isomer found in apples and yeast. pnas.orgpnas.org This pathway allows bacteria to synthesize essential amino acids from simple carbon precursors.